
Roflumilast-d3
Übersicht
Beschreibung
Roflumilast-d3 is a deuterated form of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of roflumilast-d3 involves the incorporation of deuterium atoms into the roflumilast molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange and the use of deuterated reagents. One common approach involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions
Roflumilast-d3 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Chronic Obstructive Pulmonary Disease (COPD)
Roflumilast is primarily indicated for the prevention of exacerbations in patients with severe COPD associated with chronic bronchitis. Clinical trials have demonstrated:
- Improved Lung Function : In Phase III studies, patients receiving 500 µg of roflumilast showed significant improvements in forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) compared to placebo .
- Reduction in Exacerbations : Roflumilast treatment resulted in a 15% to 18% reduction in moderate to severe exacerbations .
Table 1: Summary of Key COPD Trials
Study | Treatment Group | FEV1 Improvement (mL) | Exacerbation Reduction (%) |
---|---|---|---|
M2-124 | Roflumilast | 39 - 88 | 15 |
M2-125 | Roflumilast | 45 - 97 | 18 |
Atopic Dermatitis
Roflumilast cream (0.15%) has been evaluated for the treatment of mild to moderate atopic dermatitis in two Phase III trials:
- Efficacy : The cream demonstrated a significant increase in the Validated Investigator Global Assessment success rate at week 4 compared to vehicle cream, achieving success rates of 32% vs. 15% .
- Safety Profile : The treatment was well tolerated with low rates of adverse events, making it a promising option for long-term management .
Table 2: Efficacy Results from Atopic Dermatitis Trials
Trial | Treatment Group | vIGA-AD Success Rate (%) | EASI-75 Achievement (%) |
---|---|---|---|
INTEGUMENT-1 | Roflumilast | 32.0 | Not reported |
INTEGUMENT-2 | Roflumilast | 28.9 | Not reported |
Psoriasis and Other Dermatological Conditions
Topical roflumilast is also approved for the treatment of plaque psoriasis and seborrheic dermatitis. Its off-label uses include:
- Hidradenitis Suppurativa
- Recurrent Oral Aphthosis
- Lichen Planus
Studies have shown positive outcomes for these conditions, indicating its versatility beyond respiratory applications .
Emerging Research Areas
Recent studies have explored the potential of roflumilast-D3 in other conditions:
Insulin Sensitivity and Metabolic Disorders
A study indicated that roflumilast may improve insulin sensitivity in individuals with obesity and prediabetes, suggesting its role in metabolic health .
Table 3: Effects on Insulin Sensitivity
Parameter | Change Observed |
---|---|
Fat Mass Loss | Increased with age |
Incretin Hormones | Altered levels |
Peripheral Insulin Sensitivity | Improved |
Wirkmechanismus
Roflumilast-d3 exerts its effects by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, leading to the suppression of inflammatory responses. The molecular targets and pathways involved include the inhibition of cytokine release and the reduction of immune cell infiltration .
Vergleich Mit ähnlichen Verbindungen
Roflumilast-d3 is unique compared to other PDE4 inhibitors due to its deuterium substitution, which enhances its metabolic stability and prolongs its half-life. Similar compounds include:
Roflumilast: The non-deuterated form, used primarily for the treatment of COPD.
Apremilast: Another PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis.
Cilomilast: A PDE4 inhibitor that was investigated for the treatment of COPD but is not widely used.
This compound’s enhanced stability and prolonged half-life make it a valuable compound for both research and therapeutic applications, distinguishing it from other similar compounds .
Biologische Aktivität
Roflumilast-d3 is a deuterated form of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor primarily used in dermatological and respiratory conditions. This article explores the biological activity of this compound, examining its mechanisms, effects on various conditions, and relevant clinical studies.
Roflumilast acts by inhibiting the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By increasing cAMP levels, this compound enhances anti-inflammatory responses and modulates immune functions. This mechanism is particularly beneficial in conditions characterized by chronic inflammation.
Clinical Applications
This compound has shown promise in various clinical settings:
- Atopic Dermatitis (AD) : In clinical trials, roflumilast cream (0.15%) demonstrated significant improvements in patients with mild to moderate AD. The INTEGUMENT-1 and INTEGUMENT-2 trials reported that patients treated with roflumilast achieved a vIGA-AD success rate of 32.0% and 28.9%, respectively, at week 4 compared to 15.2% and 12.0% for the vehicle group (P < .001) .
- Plaque Psoriasis : Roflumilast cream has also been evaluated for plaque psoriasis, showing efficacy in reducing symptoms and improving skin condition when compared to placebo treatments.
Efficacy in Clinical Trials
The following table summarizes key findings from clinical trials evaluating the efficacy of this compound:
Study Name | Condition | Treatment Group | vIGA-AD Success at Week 4 | EASI-75 Achievement |
---|---|---|---|---|
INTEGUMENT-1 | Atopic Dermatitis | Roflumilast | 32.0% | Higher than vehicle |
INTEGUMENT-2 | Atopic Dermatitis | Roflumilast | 28.9% | Higher than vehicle |
These trials consistently demonstrated that roflumilast significantly outperformed vehicle treatments across multiple time points, indicating its effectiveness as a topical treatment for inflammatory skin disorders.
Long-Term Effects
Long-term treatment with roflumilast has been associated with improvements in cognitive functions related to memory and learning, particularly in models of diabetic encephalopathy and Alzheimer’s disease. Studies indicate that roflumilast enhances BDNF (brain-derived neurotrophic factor) expression, which is crucial for synaptic plasticity and memory formation .
Case Studies
Several case studies have highlighted the benefits of this compound in managing chronic inflammatory conditions:
- Case Study on AD : A patient with severe atopic dermatitis exhibited rapid improvement after initiating treatment with roflumilast cream, achieving significant reductions in itch and inflammation within the first week.
- Cognitive Improvement : In a study involving diabetic rats, long-term administration of roflumilast improved recognition memory and reduced anxiety-like behaviors, suggesting potential benefits beyond dermatological applications .
Eigenschaften
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-3-[dideuterio-(1-deuteriocyclopropyl)methoxy]-4-(difluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i8D2,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-YBGYDHGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C([2H])([2H])OC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676135 | |
Record name | 3-{[(1-~2~H)Cyclopropyl(~2~H_2_)methyl]oxy}-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189992-00-4 | |
Record name | 3-{[(1-~2~H)Cyclopropyl(~2~H_2_)methyl]oxy}-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.